molecular formula C11H20O10 B12077855 2-O-(beta-D-Xylopyranosyl)-D-glucose

2-O-(beta-D-Xylopyranosyl)-D-glucose

Cat. No.: B12077855
M. Wt: 312.27 g/mol
InChI Key: PVKZAQYUEVYDGV-UHFFFAOYSA-N
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Description

2-O-(beta-D-Xylopyranosyl)-D-glucose is a disaccharide derivative consisting of a beta-D-xylopyranosyl residue attached to a D-glucose molecule. This compound is a part of the larger family of xylopyranosides, which are widely distributed in the plant kingdom and have significant biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(beta-D-Xylopyranosyl)-D-glucose can be achieved through both chemical and enzymatic pathways. One common method involves the glycosylation of D-glucose with a suitable xylopyranosyl donor under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts, such as glycosyltransferases, to achieve high yields and specificity. Enzymatic synthesis is preferred in industrial settings due to its mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

2-O-(beta-D-Xylopyranosyl)-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-O-(beta-D-Xylopyranosyl)-D-glucose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-(beta-D-Xylopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the biosynthesis of glycosaminoglycans and other glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-(beta-D-Xylopyranosyl)-D-glucose is unique due to its specific glycosidic linkage and its role in various biological and industrial applications. Its ability to undergo diverse chemical reactions and its involvement in glycosylation processes make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

3,4,5,6-tetrahydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxyhexanal

InChI

InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2

InChI Key

PVKZAQYUEVYDGV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O

Origin of Product

United States

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